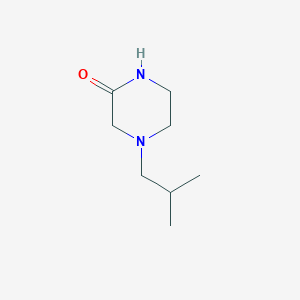
4-Isobutylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isobutylpiperazin-2-one, commonly known as IBP, is a cyclic amine that is widely used in scientific research. It is a derivative of piperazine and has a wide range of applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.
Mechanism of Action
The mechanism of action of IBP is not fully understood, but it is believed to involve the modulation of the activity of various receptors and enzymes. IBP has been shown to inhibit the activity of monoamine oxidase, which leads to an increase in the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. IBP has also been shown to interact with various receptors, including the serotonin receptor, dopamine receptor, and adenosine receptor, which may further modulate the activity of these neurotransmitters.
Biochemical and Physiological Effects:
IBP has a wide range of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in various physiological processes such as mood regulation, cognition, and motor control. IBP has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases such as Parkinson's disease and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using IBP in lab experiments is its ability to modulate the activity of various receptors and enzymes, which allows researchers to investigate the role of these receptors and enzymes in various physiological and pathological processes. IBP is also relatively easy to synthesize and purify, which makes it a cost-effective research tool. However, one of the limitations of using IBP is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are many future directions for the use of IBP in scientific research. One potential direction is the investigation of the role of IBP in the treatment of various diseases such as Parkinson's disease and Alzheimer's disease. Another potential direction is the investigation of the interaction between IBP and other compounds, which may lead to the development of new drugs with improved efficacy and safety. Finally, the development of new synthesis methods for IBP may also be an area of future research.
Synthesis Methods
IBP can be synthesized using various methods, including the reaction of isobutyryl chloride and piperazine, the reaction of isobutyric acid and piperazine, and the reaction of isobutyraldehyde and piperazine. Among these methods, the reaction of isobutyryl chloride and piperazine is the most commonly used method. The reaction is carried out in the presence of a base such as triethylamine or pyridine, and the product is obtained by purification using column chromatography.
Scientific Research Applications
IBP is widely used in scientific research due to its ability to modulate the activity of various receptors and enzymes. It has been found to be a potent inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. IBP has also been shown to interact with various receptors, including the serotonin receptor, dopamine receptor, and adenosine receptor. IBP is used in scientific research to investigate the role of these receptors and enzymes in various physiological and pathological processes.
properties
IUPAC Name |
4-(2-methylpropyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7(2)5-10-4-3-9-8(11)6-10/h7H,3-6H2,1-2H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSNVSLRPWKFSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCNC(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isobutylpiperazin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

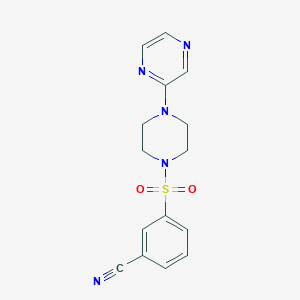
![N-ethoxy-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7516436.png)

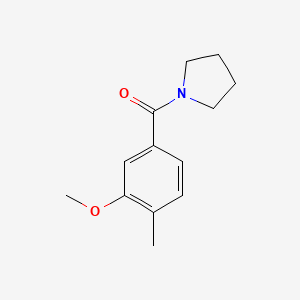

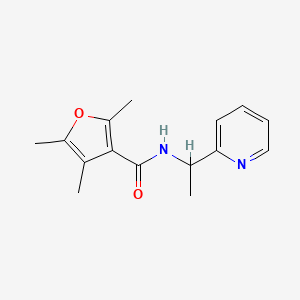

![N,N,5-trimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7516471.png)
![N-[1-(4-methylsulfonylphenyl)ethyl]-1H-indole-3-carboxamide](/img/structure/B7516491.png)
![3-benzyl-2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2-dihydroquinazolin-4-one](/img/structure/B7516495.png)
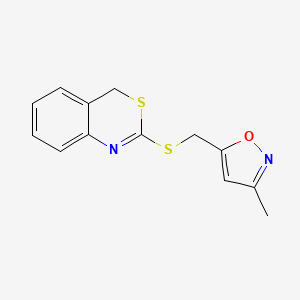
![3-[[(2-Methoxyphenyl)-(1-methylimidazol-2-yl)methyl]amino]propanamide](/img/structure/B7516521.png)
![N-cyclopentyl-2-methoxy-5-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pyrrolidine-1-carbonyl]benzenesulfonamide](/img/structure/B7516530.png)
![(1-Phenylpyrazol-4-yl)-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7516535.png)